N-(3,5-dimethoxyphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidinone class, characterized by a fused thiophene-pyrimidine core. The structure features:
- 3,4-Dihydrothieno[3,2-d]pyrimidin-4-one scaffold: A bicyclic system with a ketone group at position 4, enabling hydrogen bonding and π-π stacking interactions .
- 3-(3-Methoxybenzyl) substitution: A methoxy-substituted benzyl group at position 3, contributing to lipophilicity and steric bulk.
- N-(3,5-dimethoxyphenyl)acetamide side chain: A sulfanyl-linked acetamide moiety with dual methoxy groups on the phenyl ring, enhancing solubility and modulating electronic properties .
This compound is hypothesized to exhibit biological activity via kinase inhibition or antimicrobial mechanisms, as seen in structurally related analogs .
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[3-[(3-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5S2/c1-30-17-6-4-5-15(9-17)13-27-23(29)22-20(7-8-33-22)26-24(27)34-14-21(28)25-16-10-18(31-2)12-19(11-16)32-3/h4-12H,13-14H2,1-3H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFULYZJPMYOXBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=CC(=C4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethoxyphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. Its structural characteristics suggest it may interact with various biological targets, making it a candidate for therapeutic applications. This article delves into the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Pyrimido[5,4-b]indole core : Known for its biological activity.
- Dimethoxyphenyl and methoxybenzyl groups : These substitutions may enhance its pharmacological properties.
Molecular Formula
The molecular formula is , indicating a complex arrangement conducive to diverse interactions in biological systems.
The biological activity of this compound likely involves:
- Receptor Modulation : The compound may bind to specific receptors or enzymes, modulating their activity.
- Signal Transduction Pathways : It could influence pathways related to cell proliferation, apoptosis, or inflammation.
Biological Activities
Research has suggested several potential biological activities for this compound:
- Anticancer Activity : Preliminary studies indicate that the compound may exhibit cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in breast and lung cancer models.
- Antimicrobial Properties : Some studies have indicated that the compound possesses antimicrobial activity against certain bacterial strains, suggesting potential for use as an antibiotic agent.
- Neuroprotective Effects : Given its structure, it may also interact with neurotransmitter systems, providing neuroprotective benefits in models of neurodegeneration.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Anticancer Studies : A study published in 2019 demonstrated that this compound significantly reduced viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines through apoptosis induction mechanisms .
- Antimicrobial Efficacy : Research indicated that the compound exhibited notable inhibitory effects against Staphylococcus aureus and Escherichia coli, supporting its potential as a lead structure for antibiotic development .
- Neuroprotective Mechanisms : Investigations into its neuroprotective properties revealed that the compound could enhance neuronal survival under oxidative stress conditions by modulating pathways involving reactive oxygen species (ROS) .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Thieno[3,2-d]pyrimidinones
Key Findings from Comparative Studies
Substitution Patterns and Activity :
- Methoxy vs. Halogen Substituents : Methoxy groups (e.g., 3,5-dimethoxyphenyl) improve solubility but may reduce membrane permeability compared to halogenated analogs (e.g., 3,5-difluorophenyl) .
- Benzyl vs. Benzothiazole Groups : The 3-methoxybenzyl group in the target compound offers moderate steric hindrance, whereas bulkier groups like trifluoromethylbenzothiazole (in 19 , ) enhance kinase binding affinity but reduce synthetic yield.
Biological Activity Trends: Antimicrobial Activity: Benzimidazole-containing thienopyrimidinones (e.g., 4j, ) show broad-spectrum activity, likely due to DNA intercalation or enzyme inhibition. The target compound’s lack of benzimidazole may limit this effect. Kinase Inhibition: Pyrimidine-thioacetamide derivatives (e.g., 19, ) exhibit strong CK1 inhibition, suggesting the target compound’s thienopyrimidinone core could similarly target ATP-binding pockets.
Synthetic Feasibility :
- Coupling of thienopyrimidinone intermediates with sulfanyl acetamide moieties.
- Recrystallization from dioxane or ethanol (yields: ~70–80%) .
Physicochemical and Pharmacokinetic Properties
Notes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
